Macropin is a novel antimicrobial peptide derived from the venom of the solitary bee Macropis fulvipes. It has garnered attention for its significant antibacterial, antifungal, and hemolytic properties. The peptide's sequence is Gly-Phe-Gly-Met-Ala-Leu-Lys-Leu-Leu-Lys-Lys-Val-Leu-NH2. Its discovery and characterization have implications for developing new antimicrobial agents, particularly in light of increasing antibiotic resistance.
Macropin was isolated from the venom of Macropis fulvipes, a species known for its unique venom composition that exhibits various biological activities. The peptide's synthesis and activity were confirmed through various biochemical assays and spectroscopic techniques, which validated its potential as a therapeutic agent against microbial infections .
Macropin is classified as an antimicrobial peptide, specifically within the category of cationic peptides that exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Its classification is further supported by its structural characteristics, which include an α-helical conformation in membrane-mimicking environments .
The synthesis of Macropin typically involves solid-phase peptide synthesis (SPPS), a widely used technique for producing peptides with high purity and yield. The process includes the stepwise addition of protected amino acids to a growing peptide chain on a solid support, followed by deprotection and cleavage steps to yield the final product.
Macropin's primary reactions involve interactions with bacterial membranes, leading to disruption and subsequent cell lysis. The peptide binds to peptidoglycan in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.
The mechanism by which Macropin exerts its antimicrobial effects involves several steps:
Experimental data indicate that Macropin significantly increases fluorescence in assays designed to measure membrane integrity, supporting its role as an effective antimicrobial agent.
Macropin has potential applications in various fields:
Macropin 1 was first isolated in 2014 from the venom reservoir of the solitary bee Macropis fulvipes (Hymenoptera: Melittidae), a species native to Central Europe. The peptide was identified through venom fractionation followed by antimicrobial activity screening against Gram-positive and Gram-negative bacteria. Its primary structure was determined as a linear 13-amino acid sequence: Gly-Phe-Gly-Met-Ala-Leu-Lys-Leu-Leu-Lys-Lys-Val-Leu-NH₂ (C-terminal amidation), with a molecular weight of 1,416.86 Da (CAS: 1382853-39-5) [1] [2].
Initial characterization revealed Macropin 1’s broad-spectrum activity:
Biophysical analyses confirmed the peptide adopts an amphipathic α-helical conformation in membrane-mimicking environments like sodium dodecyl sulfate (SDS) micelles or trifluoroethanol. This secondary structure, validated via circular dichroism (CD) spectroscopy, positions hydrophobic residues (Leu, Val, Phe) and cationic residues (Lys) on opposing faces, enabling simultaneous membrane insertion and electrostatic interactions with microbial surfaces [1].
Table 1: Physicochemical Properties of Native Macropin 1
Property | Value/Characteristics |
---|---|
Primary Structure | H-Gly-Phe-Gly-Met-Ala-Leu-Lys-Leu-Leu-Lys-Lys-Val-Leu-NH₂ |
Molecular Weight | 1,416.86 Da |
Net Charge | +4 (at physiological pH) |
Hydrophobicity Index | 45% hydrophobic residues |
Secondary Structure (SDS) | Amphipathic α-helix |
Key Biological Activities | Antibacterial, Antifungal, Moderate Hemolysis |
Macropin 1 belongs to the α-helical antimicrobial peptide family, characterized by:
Unlike disulfide-stabilized peptides (e.g., defensins, heveins) or cyclic peptides (e.g., cyclotides), Macropin 1 lacks cysteine residues and tertiary stabilization. This renders it conformationally flexible but susceptible to proteolytic degradation—a limitation addressed through analog engineering [9]. Its mechanism aligns with the "carpet model" of AMP action:
Table 2: Classification of Macropin 1 Among Key AMP Classes
AMP Category | Structural Features | Examples | Macropin 1's Position |
---|---|---|---|
α-Helical Peptides | Linear, helix-forming, cationic | Magainin, LL-37 | Core member; lacks disulfides |
β-Sheet Peptides | Disulfide-stabilized β-hairpins | Defensins, Thanatin | Not applicable |
Extended Peptides | Proline/arginine-rich, unstructured | Indolicidin | Not applicable |
Mixed-Structure Peptides | α-helix/β-sheet combinations | Cathelicidins | Pure α-helical conformation |
Antimicrobial Resistance (AMR) MitigationMacropin 1’s membrane-lytic mechanism presents a high barrier to resistance development. Unlike conventional antibiotics (e.g., β-lactams, fluoroquinolones), which target specific enzymes or replication machinery, AMPs disrupt structural membrane integrity—a target less amenable to mutational evasion [3] [10]. Key attributes:
Table 3: Key Studies on Macropin 1's Anti-Resistance Mechanisms
Study Focus | Findings | Significance |
---|---|---|
Membrane Permeabilization | Induces rapid SYTOX green uptake in P. aeruginosa within 15 min | Confirms membrane disruption as primary mechanism |
Serum Stability Enhancement | All-D analog retains >80% activity after 24h in human serum | Overcomes natural peptide limitation |
Synergy with Colistin | 8-fold reduction in colistin MIC against A. baumannii | Resensitizes pathogens to last-line drugs |
Oncotherapeutic PotentialRecent studies leverage Macropin 1’s physicochemical properties for anticancer applications:
This dual applicability positions Macropin 1 as a versatile pharmacophore for engineering multi-target therapeutics against evolving global health threats.
Table 4: Key Stapled Analogs of Macropin 1 in Oncotherapy
Analog | Modification Site | Proteolytic Stability | Antitumor Activity (IC₅₀) |
---|---|---|---|
Mac-1-sp1 | i=3, i+4=7 | 3-fold increase | 48 μM (MCF-7) |
Mac-1-sp4 | i=6, i+4=10 | 12-fold increase | 18 μM (MDA-MB-231) |
Mac-1-sp7 | i=2, i+4=6 | 8-fold increase | 32 μM (A549) |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: